4-(Methylamino)benzonitrile

Photophysics Intramolecular Charge Transfer Fluorescence Spectroscopy

4-(Methylamino)benzonitrile (MABN) is the definitive control compound for isolating locally excited (LE) state emission in 4-(dimethylamino)benzonitrile (DMABN) studies. Its single‑band fluorescence enables clean deconvolution of DMABN's dual‑emission in time‑resolved and ultrafast spectroscopy. As a pharmaceutical intermediate, its secondary‑amine and nitrile groups offer orthogonal reactivity for building complex architectures, where the N‑methyl substituent alters metabolic stability or receptor binding relative to primary or tertiary amine analogs. High purity (≥98%) guarantees no photoproduct contamination that could corrupt fluorescence‑based assays. Choose MABN when your research demands a validated, purpose‑built photophysical and chemical toolset.

Molecular Formula C8H8N2
Molecular Weight 132.16 g/mol
CAS No. 4714-62-9
Cat. No. B1588828
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Methylamino)benzonitrile
CAS4714-62-9
Molecular FormulaC8H8N2
Molecular Weight132.16 g/mol
Structural Identifiers
SMILESCNC1=CC=C(C=C1)C#N
InChIInChI=1S/C8H8N2/c1-10-8-4-2-7(6-9)3-5-8/h2-5,10H,1H3
InChIKeyJEDXDYXIRZOEKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Methylamino)benzonitrile (MABN) CAS 4714-62-9: Molecular Baseline and Procurement Context


4-(Methylamino)benzonitrile (MABN) is a para-substituted aromatic amine belonging to the 4-aminobenzonitrile family. It is characterized by a secondary methylamino group and a cyano group on a benzene ring. Its molecular formula is C8H8N2 with a molecular weight of 132.16 g/mol [1]. Physically, it appears as a white to light yellow crystalline powder with a melting point range of 87–91 °C . It is primarily used as a pharmaceutical intermediate and as a photophysical probe in fundamental studies of intramolecular charge transfer [2].

Why 4-(Methylamino)benzonitrile Cannot Be Interchanged with Other 4-Aminobenzonitriles


Generic substitution among 4-aminobenzonitrile analogs is scientifically invalid due to the stark differences in their excited-state photophysics. The number of methyl substituents on the amino group dictates whether a molecule exhibits dual fluorescence (a hallmark of intramolecular charge transfer, ICT) or single-band emission. 4-(Dimethylamino)benzonitrile (DMABN) is the prototypical dual fluorescent ICT probe, whereas 4-(methylamino)benzonitrile (MABN) and 4-aminobenzonitrile (ABN) lack this property due to a larger energy gap between their S1 and S2 states [1][2]. Furthermore, the presence of the secondary amine in MABN, compared to the tertiary amine in DMABN, alters its reactivity and hydrogen-bonding capacity, leading to distinct behavior in protic solvents [3]. Therefore, selecting MABN is not a choice of potency but of a fundamentally different photophysical and chemical toolset.

Quantitative Differentiation Guide for 4-(Methylamino)benzonitrile Procurement


Lack of Dual Fluorescence: MABN vs. DMABN (4-Dimethylamino)benzonitrile

4-(Methylamino)benzonitrile (MABN) exhibits only a single, locally excited (LE) fluorescence band, in stark contrast to the prototypical dual fluorescence (LE + charge transfer bands) of 4-(dimethylamino)benzonitrile (DMABN). This absence of dual fluorescence in MABN is attributed to a larger energy gap ΔE(S1,S2) that prevents the charge transfer state from becoming the lower-energy excited state [1][2]. This makes MABN a critical control and comparative compound for studies aiming to isolate the LE emission component of DMABN, free from the confounding effects of intramolecular charge transfer (ICT) [3].

Photophysics Intramolecular Charge Transfer Fluorescence Spectroscopy

Internal Conversion Activation Energy: MABN vs. DMABN and ABN

In alkane solvents, 4-(methylamino)benzonitrile (MABN) undergoes efficient thermally activated internal conversion (IC) with a distinct activation energy (EIC) that differentiates it from its primary and tertiary amine analogs. The EIC value for MABN is 34.3 kJ/mol, which is intermediate between that of 4-aminobenzonitrile (ABN, 34.8 kJ/mol) and 4-(dimethylamino)benzonitrile (DMABN, 31.3 kJ/mol) [1]. This quantitative difference in the energy barrier to radiationless decay provides a precise physical parameter for differentiating the excited-state behavior of these three structurally related compounds.

Photochemistry Excited-State Dynamics Internal Conversion

Synthesis Efficiency: Quantitative Yield via Adapted Vilsmeier Conditions

4-(Methylamino)benzonitrile (MABN) can be synthesized in quantitative yield using an adapted one-step Vilsmeier protocol, a significant improvement over traditional multi-step reductive amination routes [1]. This protocol, which utilizes readily available Vilsmeier reagents, offers a direct and highly efficient pathway to MABN. While specific comparative yields for other 4-aminobenzonitrile syntheses vary widely depending on the route, the attainment of quantitative yield for MABN under mild conditions highlights its exceptional synthetic accessibility for scale-up and procurement purposes.

Synthetic Methodology Process Chemistry Organic Synthesis

Interference in DMABN Photophysics: MABN's Fluorescence Lifetime

In polar solvents like acetonitrile (MeCN), 4-(dimethylamino)benzonitrile (DMABN) undergoes strong fluorescence quenching, with its locally excited (LE) state quantum yield decreasing by a factor of 290 at 25 °C [1]. Under these conditions, even trace amounts of 4-(methylamino)benzonitrile (MABN), a common photoproduct of DMABN, severely interfere with accurate photophysical measurements because the LE fluorescence of MABN occurs in the same spectral range and has a similar fluorescence lifetime to the τ1 decay time of DMABN [2][3].

Time-Resolved Fluorescence Photostability Analytical Interference

Structural Planarity: X-ray Crystallographic Comparison

The crystal structure of 4-(methylamino)benzonitrile (MABN) reveals a nearly planar molecular conformation, with a torsion angle of -179(2)° for the C(4)-C(7)-C(8)-C(9) linkage, indicating minimal deviation from planarity [1]. In contrast, the amino nitrogen in both 4-aminobenzonitrile (ABN) and 4-(dimethylamino)benzonitrile (DMABN) exhibits significant pyramidal character, with the angle between the amino group plane and the phenyl ring being 34(3)° for ABN and 11.9(3)° for DMABN [2]. This enhanced planarity of MABN in the solid state may contribute to its distinct crystal packing and photophysical properties.

Crystallography Molecular Geometry Solid-State Structure

High-Value Application Scenarios for 4-(Methylamino)benzonitrile (MABN)


Fundamental Photophysics Research: As a Non-ICT Control for DMABN Studies

MABN is the definitive control compound for isolating the locally excited (LE) state emission in studies of 4-(dimethylamino)benzonitrile (DMABN). Its lack of dual fluorescence [1] allows researchers to deconvolute the complex photophysics of DMABN, providing a clean baseline for time-resolved fluorescence and ultrafast spectroscopy experiments.

Pharmaceutical Intermediate for Drug Discovery and Development

MABN is a versatile building block for medicinal chemistry, used in the synthesis of various drug candidates . Its secondary amine and nitrile functionalities offer orthogonal reactivity for constructing complex molecular architectures, particularly where the presence of a methyl group on the amine influences metabolic stability or receptor binding compared to primary or tertiary amine analogs.

High-Purity Reference Standard for Photophysical Assay Validation

Due to its well-documented photophysical interference with DMABN measurements in polar solvents [2], high-purity MABN is an essential reference material for validating the accuracy of fluorescence-based assays involving DMABN. Its use ensures that kinetic data are not corrupted by trace photoproduct contamination.

Precursor for Advanced Materials and Electroactive Compounds

The redox-active nature of the 4-aminobenzonitrile core, coupled with the specific electronic influence of the methylamino group, makes MABN a valuable precursor for synthesizing novel electroactive polymers, organic semiconductors, or ligands for metal-organic frameworks. Its demonstrated electrochemical behavior, studied via cyclic voltammetry, supports its utility in these applications [3].

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